molecular formula C22H24Cl2N2O5S B4016752 ethyl 1-[N-(2,4-dichlorophenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxylate

ethyl 1-[N-(2,4-dichlorophenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxylate

Cat. No. B4016752
M. Wt: 499.4 g/mol
InChI Key: QMZJXRRKHHOMCR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to ethyl 1-[N-(2,4-dichlorophenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxylate often involves multi-step chemical processes. For example, Khalid et al. (2014) detailed the synthesis of a series of N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives, starting from ethyl piperidine-4-carboxylate. This process includes several steps: first, synthesizing ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate, followed by its conversion to 1-(phenylsulfonyl)piperidine-4-carbohydrazide, and finally reacting with alkyl/aryl sulfonyl chlorides (Khalid, Rehman, & Abbasi, 2014).

Molecular Structure Analysis

The molecular structure of related compounds is typically confirmed using techniques like IR, 1H-NMR, and EI-MS spectra. For instance, Achutha et al. (2017) synthesized ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate and confirmed its structure through 1H NMR, mass spectral analysis, and single-crystal X-ray diffraction studies (Achutha, Kumara, Shivalingegowda, Krishnappagowda, & Kariyappa, 2017). These techniques are crucial for verifying the correct synthesis of complex molecules.

Chemical Reactions and Properties

Chemical properties of such compounds include their reactivity towards other chemical entities, which can be utilized for further functionalization or modification. The study by Fernández et al. (2014) showcased ethyl glyoxylate N-tosylhydrazone as a sulfonyl-transfer reagent in base-catalyzed sulfa-Michael reactions, demonstrating a method for synthesizing functionalized sulfones with high yield and chemoselectivity (Fernández, Uria, Orbe, Vicario, Reyes, & Carrillo, 2014).

Physical Properties Analysis

Physical properties such as melting point, solubility, and crystal structure are essential for understanding the applications and handling of these compounds. Dyachenko and Chernega (2007) described the unexpected synthesis of ethyl 3-benzoyl-2,6-bis(2-chlorophenyl)-1-cyano-4-hydroxy-4-phenylcyclohexane-1-carboxylate, including its molecular and crystal structures studied by X-ray analysis (Dyachenko & Chernega, 2007).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with biological targets, are pivotal in determining the potential applications of these compounds. For example, Fletcher et al. (2002) explored 4-(phenylsulfonyl)piperidines as novel, selective, and bioavailable 5-HT(2A) receptor antagonists, highlighting their synthesis, bioavailability, and reduced activity towards IKr channels (Fletcher, Burkamp, Blurton, Cheng, Clarkson, O'connor, Spinks, Tudge, van Niel, Patel, Chapman, Marwood, Shepheard, Bentley, Cook, Bristow, Castro, Hutson, & Macleod, 2002).

properties

IUPAC Name

ethyl 1-[2-[N-(benzenesulfonyl)-2,4-dichloroanilino]acetyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24Cl2N2O5S/c1-2-31-22(28)16-10-12-25(13-11-16)21(27)15-26(20-9-8-17(23)14-19(20)24)32(29,30)18-6-4-3-5-7-18/h3-9,14,16H,2,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMZJXRRKHHOMCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)CN(C2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24Cl2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 1-[N-(2,4-dichlorophenyl)-N-(phenylsulfonyl)glycyl]piperidine-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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